molecular formula C9H11NO B8576300 Aminoindanol

Aminoindanol

Cat. No.: B8576300
M. Wt: 149.19 g/mol
InChI Key: HDXFCPZKMFTOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoindanol, chemically known as cis-1-aminoindan-2-ol, is a conformationally rigid bicyclic amino alcohol with a fused benzene and cyclopentane ring system. Its stereochemical rigidity and chiral nature make it a privileged scaffold in asymmetric catalysis, medicinal chemistry, and organocatalyst design. Synthesized via kinetic resolution of indene oxide followed by hydrolysis and crystallization with l-tartaric acid, it is obtained in >99% enantiomeric excess (ee) . Key applications include:

  • Asymmetric catalysis: As a chiral auxiliary in aldol reactions, Michael additions, and hydroxyethylamine isostere synthesis .
  • Organocatalysis: A core component of N-heterocyclic carbene (NHC) catalysts for enantioselective C–N axially chiral biaryl synthesis .
  • Medicinal chemistry: Utilized in protease inhibitors (e.g., hydroxyethylene isosteres) and TRPC6 ion channel inhibitors (e.g., SAR7334) .

Scientific Research Applications

Medicinal Chemistry

HIV Protease Inhibitors
Aminoindanol plays a crucial role in the development of HIV protease inhibitors. The compound was first identified as a ligand for protease inhibitors in the early 1990s, leading to the discovery of indinavir, marketed as Crixivan®. This drug was approved by the U.S. Food and Drug Administration in 1996 for treating AIDS . The synthesis of Crixivan® involves multiple stereocenters that are established using this compound derivatives, showcasing its importance in pharmaceutical applications .

Chiral Drug Development
The ability of this compound to facilitate asymmetric synthesis has made it integral to the development of various chiral drugs. Its derivatives are employed as chiral auxiliaries in synthesizing compounds with specific stereochemistry, which is critical for the efficacy and safety of many pharmaceuticals .

Asymmetric Synthesis

Chiral Catalysts and Auxiliaries
this compound is extensively used as a chiral auxiliary in asymmetric synthesis. It has been demonstrated to enhance enantioselectivity in various reactions, including aldol reactions and reductions . The conformational rigidity of cis-1-aminoindan-2-ol allows for predictable transition states during asymmetric induction processes .

Organocatalysis
In organocatalysis, this compound derivatives serve as key scaffolds that enhance reaction efficiency. They have been utilized in enantioselective reductions and other catalytic processes, proving effective in synthesizing complex organic molecules such as peptide mimics and other biologically relevant compounds .

Case Studies

Study Application Findings
Didier et al. (1990)HIV Protease InhibitorsDemonstrated the use of cis-1-aminoindan-2-ol as a ligand leading to the successful synthesis of indinavir .
Ghosh et al. (2016)Asymmetric SynthesisShowed that this compound-derived chiral oxazolidinones could achieve high diastereoselectivity in aldol reactions .
ResearchGate Study (2013)Friedel-Crafts AlkylationHighlighted the role of this compound-derived thiourea catalysts in enhancing reaction outcomes through improved selectivity .

Q & A

Basic Research Questions

Q. What is the role of the aminoindanol scaffold in bifunctional organocatalysts?

The this compound core serves as a rigid, chiral scaffold that enables dual activation of substrates via hydrogen bonding and electrostatic interactions. Its hydroxyl and amine groups participate in stabilizing transition states, as seen in Friedel-Crafts alkylation and Michael addition reactions. For example, in β,γ-unsaturated α-ketoester reactions, the hydroxyl group activates nucleophiles (e.g., indole derivatives), while the thiourea moiety hydrogen-bonds with electrophiles, achieving enantioselectivities up to 98% ee . This bifunctionality is critical for asymmetric induction and reaction efficiency.

Q. Which reactions commonly utilize this compound-derived catalysts?

this compound-based catalysts are widely applied in:

  • Friedel-Crafts alkylation : For stereoselective indole functionalization .
  • aza-Henry reactions : Catalyzing nitroalkane additions to imines with >90% ee .
  • Michael additions : Enantioselective conjugate additions of hydroxylamines to α,β-unsaturated esters .
    These reactions leverage the scaffold’s ability to stabilize transition states via hydrogen bonding and π-π interactions.

Advanced Research Questions

Q. How can researchers design this compound-based catalysts to optimize enantioselectivity?

Key strategies include:

  • Functional group modulation : Methylation of the hydroxyl group (e.g., catalyst 43' ) reduces ee from 98% to 24%, highlighting its role in chiral induction .
  • Steric tuning : Bulky substituents (e.g., tert-butyldimethylsilyl groups) on the indanol ring improve selectivity by restricting substrate access to non-productive pathways .
  • Cooperative catalysis : Pairing this compound-thiourea catalysts with external acids (e.g., cinnamic acid) enhances reaction rates and ee values via synergistic activation .

Q. How can contradictions in catalytic performance be resolved?

Discrepancies often arise from competing activation modes or solvent effects. For instance, low yields in nitroolefin reactions were attributed to weak hydrogen bonding between the hydroxyl group and nitro moiety, as confirmed by computational studies . To address contradictions:

  • Conduct control experiments (e.g., methylated catalyst analogs) to isolate functional group contributions .
  • Use kinetic isotopic labeling to identify rate-limiting steps .
  • Perform DFT calculations to map transition states and validate mechanistic hypotheses .

Q. What methodologies are used to study reaction mechanisms involving this compound catalysts?

  • Transition state (TS) modeling : Proposed TS structures (e.g., TS10 , TS14 ) illustrate dual hydrogen-bonding interactions between the catalyst and substrates .
  • Stereochemical analysis : Absolute configuration determination via X-ray crystallography confirms enantioselectivity trends .
  • Additive screening : External acids or bases can stabilize charged intermediates, as shown in Friedel-Crafts reactions with DBU .

Q. How does the hydroxyl group in this compound influence catalytic activity?

The hydroxyl group is essential for:

  • Substrate activation : It protonates electrophiles (e.g., nitroolefins) and directs nucleophile orientation .
  • Chiral induction : Methylation or removal of the hydroxyl group (e.g., catalyst 50'' ) reduces ee by 50–70%, demonstrating its role in stereocontrol .
  • Solvent interaction : Polar solvents disrupt hydrogen bonding, necessitating nonpolar media (e.g., dichloromethane) for optimal performance .

Q. What strategies improve scalability in this compound-catalyzed syntheses?

  • One-pot multistep reactions : Enders’ tandem Friedel-Crafts/alkylation protocol generates tetracyclic indoles with minimal purification .
  • Low catalyst loading : Reducing catalyst loading to 1–5 mol% while maintaining >90% ee via optimized hydrogen-bond networks .
  • Continuous flow systems : Enhanced mass transfer in microreactors improves yields in exothermic reactions (e.g., Michael additions) .

Q. Methodological Recommendations

  • Data contradiction analysis : Compare kinetic profiles (e.g., Arrhenius plots) and intermediate trapping experiments to resolve mechanistic ambiguities .
  • Catalyst benchmarking : Use enantiomeric excess (ee) and turnover number (TON) as key metrics for cross-study comparisons .
  • Structural rigidity vs. flexibility : Balance steric hindrance and conformational adaptability to avoid over-constraining substrates .

Comparison with Similar Compounds

Cyclic Amino Alcohols

Aminoindanol is compared to other cyclic amino alcohols in terms of structural rigidity, catalytic efficiency, and enantioselectivity:

Compound Structure Key Features Catalytic Performance (ee%) Reference
This compound Bicyclic, cis-1,2-substituents High rigidity, both enantiomers accessible, bulky tert-butyl compatibility 88–99% (C–N axial chirality)
Norephedrine Phenethylamine derivative Flexible backbone, limited enantiomer availability, higher cost 70–85% (sulfinamide synthesis)
cis-1,2-Diaminocyclohexane Six-membered ring Moderate rigidity, dual NH₂ groups for metal coordination 80–90% (hydrogenation) N/A

Key Insights :

  • This compound’s bicyclic structure provides superior steric control compared to norephedrine, enabling higher enantioselectivity in NHC-catalyzed reactions (>98% ee) .
  • Unlike norephedrine, both enantiomers of this compound are synthetically accessible, avoiding resolution steps .

Acyclic Amino Alcohols

Compared to linear amino alcohols like valinol and phenylalaninol:

Compound Application Diastereoselectivity (% de) Enantiomer Flexibility Reference
This compound Aldol reactions >99% Both enantiomers
Valinol Evans auxiliary >99% Limited
Phenylalaninol Peptide synthesis >95% Limited

Key Insights :

  • This compound matches valinol/phenylalaninol in diastereoselectivity (>99% de) but offers broader enantiomer availability .
  • Its rigidity reduces conformational entropy, enhancing transition-state control in aldol condensations .

Aminoindane Derivatives

Structurally related aminoindanes vary in pharmacological profiles:

Compound Substituents Activity/Application Reference
2-Aminoindane None Analgesic (non-narcotic), low toxicity
5-IAI 5-Iodo Psychedelic (MDMA-like effects)
MDAI 5,6-Methylenedioxy Stimulant, serotonergic activity
This compound 2-OH, 1-NH₂ Catalytic/medicinal scaffold (non-psychoactive)

Key Insights :

  • This compound lacks the psychoactive properties of 5-IAI/MDAI due to its hydroxyl group, which directs utility toward synthesis rather than CNS modulation .
  • TRPC6 inhibitor SAR7334, derived from this compound, shows nanomolar potency (IC₅₀ = 7.4 nM), unlike simpler aminoindanes .

Other Chiral Scaffolds in Organocatalysis

This compound-based NHC catalysts outperform other chiral scaffolds:

Catalyst Type Reaction Yield (%) ee (%) Reference
This compound-NHC C–N axially chiral phthalimides 72–80 93–98
Cinchona Alkaloid Aza-Henry reaction 65–75 80–90 N/A
Proline-derived Aldol reaction 60–70 85–90 N/A

Key Insights :

  • This compound’s tert-butyl and hydroxyl groups enable remote stereocontrol, achieving >98% ee in atroposelective amidation .
  • Modifications (e.g., nitro groups on this compound) enhance enantioselectivity (e.r. = 95:5) without compromising yield .

Structural and Functional Advantages of this compound

  • Conformational Rigidity : Restricts rotational freedom, improving stereochemical outcomes in catalysis .
  • Bifunctionality: The NH and OH groups enable dual activation modes (e.g., hydrogen bonding and steric hindrance) in organocatalysis .
  • Scalability: Despite higher cost than valinol, its synthetic efficiency (50% yield from indene) supports industrial use .

Preparation Methods

Classical Synthetic Routes

Lutz and Wayland Epoxide-Ammonia Reaction

The earliest synthesis of racemic cis-1-aminoindan-2-ol (1) was reported by Lutz and Wayland in 1951 . trans-2-Bromoindan-1-ol (21) undergoes epoxide formation via treatment with ammonia, yielding trans-1-aminoindan-2-ol (22) . Subsequent acylation with 4-nitrobenzoyl chloride forms amide 23 , which cyclizes to cis-oxazoline 24 using thionyl chloride. Acidic hydrolysis of 24 produces racemic cis-aminoindanol (1) . This method, while foundational, suffers from low stereocontrol and requires multistep purification .

Heathcock’s Azide Displacement Strategy

Heathcock’s synthesis begins with cis-indandiol 31 , which reacts with α-acetoxyisobutyryl chloride to form trans-chloroacetate 32 . Displacement of chloride with lithium azide yields cis-azido acetate 33 , hydrolyzed to cis-azido alcohol and hydrogenated to racemic 1 . This route achieves moderate yields (50–64%) but relies on hazardous azide intermediates .

Merck Group’s Oxazoline Resolution

The Merck group modified Lutz and Wayland’s method by resolving racemic trans-aminoindanol 22 via benzoylation and oxazoline formation (34) . Hydrolysis with sulfuric acid yields racemic cis-aminoindanol, which is resolved using Boc-phenylalanine to isolate enantiopure (1S,2R) -isomer (1) with >99% ee .

Enzymatic and Microbial Resolutions

Baker’s Yeast Reduction

Didier et al. employed baker’s yeast to reduce 1-(methoxycarbonyl)-indan-2-one 36 , producing hydroxy ester 37 with 99.5% ee . Hydrolysis with pig liver esterase (PLE) and Curtius rearrangement yields oxazolidinone 40 , which is hydrolyzed to (1R,2S) -aminoindanol (1) . This method highlights biocatalysis’s potential for high enantioselectivity but requires specialized enzymatic conditions .

Lipase-Mediated Kinetic Resolution

Ghosh and Boyd utilized Pseudomonas sp. lipase to resolve trans-azidoindanol 45 , achieving >99% ee for both (1S,2S) -azidoindanol 46 and (1R,2R) -azido acetate 47 . Mitsunobu inversion of 46 with p-nitrobenzoic acid yields azido ester 49 , hydrolyzed to (1S,2R) -aminoindanol (1) . This approach combines enzymatic specificity with classical inversion chemistry for scalable enantiomer production .

Crystallization-Based Enantiomer Separation

Diastereomeric Amide Crystallization

A patent describes resolving racemic trans-aminoindanol by converting it to amides (A) using acylating agents (e.g., benzoyl chloride). Supersaturated solutions are seeded with enantiopure crystals, inducing selective crystallization. For example, (1R,2R) -1-methoxycarbonyl amino-2-hydroxyindane (7) is isolated with >99.5% ee after recrystallization . This method is cost-effective for industrial-scale production but requires precise control of solvent and temperature.

Palladium-Catalyzed Hydrogenation

Diastereoselective Reduction of Oximes

Recent work demonstrates Pd/C-catalyzed hydrogenation of 1,2-indanedion-2-oxime in ethanol at 25°C, yielding racemic cis-2-amino-1-indanol with high diastereoselectivity (Table 1). Substrates with electron-donating groups (e.g., methoxy) retain selectivity, underscoring the method’s robustness .

Table 1: Pd-Catalyzed Hydrogenation Conditions and Outcomes

SubstrateCatalystTemp (°C)ProductYield (%)Selectivity
1,2-Indanedion-2-oxime10% Pd/C25cis-2-Amino-1-indanol85>95% cis
1,2-Indanedion-1-oxime10% Pd/BaSO₄25trans-1-Amino-2-indanol78>90% trans
1,2-Indanedion-1-oxime10% Pd/BaSO₄45cis-1-Amino-2-indanol72>85% cis

Hydroxyamino Intermediate Pathway

At 45°C, Pd/BaSO₄ reduces 1,2-indanedion-1-oxime to cis-1-hydroxyamino-2-indanol, which is further hydrogenated to cis-1-amino-2-indanol . This two-step process offers a tunable route to cis isomers, complementing traditional methods.

Comparative Analysis of Methods

Yield and Enantiomeric Excess

  • Classical syntheses : 37–64% yield, racemic or resolved via chromatography.

  • Enzymatic resolutions : 46–49% yield, >99% ee.

  • Crystallization : >99.5% ee, scalable but solvent-intensive.

  • Catalytic hydrogenation : 72–85% yield, 85–95% diastereoselectivity.

Industrial Applicability

Crystallization and enzymatic methods dominate large-scale production due to high enantiopurity, while catalytic hydrogenation offers greener alternatives with fewer steps.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

1-amino-2,3-dihydroinden-1-ol

InChI

InChI=1S/C9H11NO/c10-9(11)6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6,10H2

InChI Key

HDXFCPZKMFTOLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C21)(N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

U.S. Pat. No. 6,057,479 (Mitamura et al.) discloses the preparation of cis-1-amino-2-indanol by the catalytic hydrogenation of 2-hydroxy-1-indanone oxime in methanol. Example 21 of U.S. '479 discloses the hydrogenation in the presence of Pd black and HCl to give an aminoindanol product having a cis/trans selectivity of 95.5:4.5. Examples 22-23 report similar results for analogous hydrogenations using Pd/C and Pd/alumina. Example 24 discloses an analogous hydrogenation using Pd black and aqueous HBr to provide 1-amino-2-indanol product with a cis/trans ratio of 95.6:4.4. Results substantially the same as in Example 24 are also reported in Kajiro et al., SYNLETT 1998, p. 51.
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